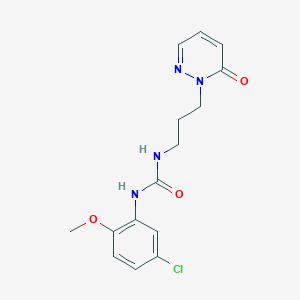

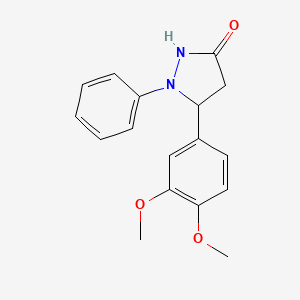

![molecular formula C15H6F5NO3 B2889017 2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione CAS No. 57981-01-8](/img/structure/B2889017.png)

2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione

Übersicht

Beschreibung

“2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have proven to be important intermediates for the synthesis of new drugs with different applications .

Synthesis Analysis

Isoindoline-1,3-dione derivatives have been synthesized using various methods . One common approach involves the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . Another method involves simple heating and relatively quick solventless reactions .Molecular Structure Analysis

The molecular structure of “2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione” is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 .Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives have shown diverse chemical reactivity . They have been used in various chemical reactions, leading to the formation of a variety of substituted isoindoline-1,3-diones .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Pharmacological Activity

- The structural and pharmacological analysis of various isoindoline-1,3-dione derivatives has been a significant focus, particularly for their potential as Acetylcholinesterase (AChE) inhibitors, which are crucial in treating Alzheimer’s disease. For instance, specific derivatives have shown promising competitive inhibition on AChE with low acute toxicity, highlighting their potential therapeutic benefits (Erik Andrade-Jorge et al., 2018) .

Synthesis and Material Applications

- Novel methods for synthesizing perfluorinated isoquinoline-1,3-diones via visible-light-induced carboperfluoroalkylation have been developed. These methods enable the rapid incorporation of a wide variety of perfluorinated groups into the molecular structure, demonstrating the compound's versatility in material science and organic synthesis (Shi Tang et al., 2015) .

Optoelectronic Properties

- The synthesis and study of acridin-isoindoline-1,3-dione derivatives have been explored for their optoelectronic importance. These compounds exhibit high thermal stability and are promising as fluorescent materials, showcasing their potential in the development of new optoelectronic devices (Smita G. Mane et al., 2019) .

Molecular Interactions and Crystal Engineering

- Detailed crystallographic studies have been conducted on isoindoline-1,3-dione derivatives to understand their molecular structure and interactions. Such research lays the groundwork for the design of more complex molecular assemblies and could inform the development of novel materials (G. Duru et al., 2018) .

Green Chemistry Applications

- An innovative approach using Water Extract of Onion Peel Ash (WEOPA) has been utilized for the synthesis of isoindoline-1,3-dione derivatives. This method exemplifies the application of green chemistry principles in synthesizing important organic compounds, reducing the environmental impact of chemical processes (M. Journal et al., 2019) .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[(2,3,4,5,6-pentafluorophenyl)methoxy]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H6F5NO3/c16-9-8(10(17)12(19)13(20)11(9)18)5-24-21-14(22)6-3-1-2-4-7(6)15(21)23/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQCVKRZNWHXJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C(=C(C(=C3F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6F5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2888934.png)

![Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2888940.png)

![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido](/img/structure/B2888944.png)

![2-Chloro-N-[1-(2-ethylsulfonylphenyl)piperidin-4-yl]propanamide](/img/structure/B2888948.png)

![4-Methyl-6-(2-methylphenyl)-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2888953.png)

![5-chloro-2-methanesulfonyl-N-(3-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrimidine-4-carboxamide](/img/structure/B2888954.png)